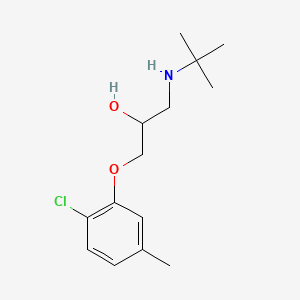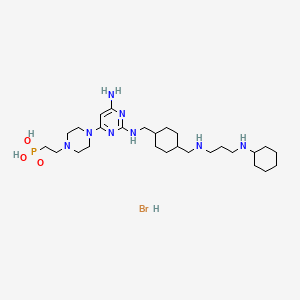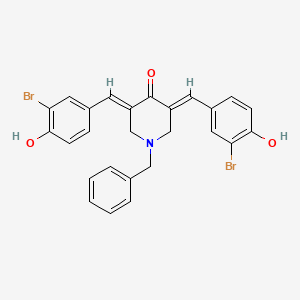
Carm1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CARM1-IN-1 is a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1), which is a member of the protein arginine methyltransferase family. This compound has shown potential in inhibiting the activity of CARM1, which plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and gene expression .
Mechanism of Action
Target of Action
Carm1-IN-1 primarily targets the enzyme Coactivator Associated Arginine Methyltransferase 1 (CARM1) . CARM1, also known as PRMT4, belongs to the protein arginine methyltransferase (PRMT) family . This enzyme catalyzes the methylation of protein arginine residues, especially acting on histones and other chromatin-related proteins . This methylation is essential in regulating gene expression .
Mode of Action
This compound interacts with CARM1 to inhibit its enzymatic activity . CARM1 was initially recognized as a transcriptional coregulator, orchestrating chromatin remodeling, transcription regulation, mRNA splicing, and stability . By inhibiting CARM1, this compound can potentially disrupt these processes, leading to changes in gene expression and cellular function .
Biochemical Pathways
CARM1-mediated methylation influences a spectrum of biological processes, including the cell cycle, metabolism, autophagy, redox homeostasis, and inflammation . By manipulating these physiological functions, CARM1 becomes essential in critical processes such as tumorigenesis, metastasis, and therapeutic resistance . Therefore, the inhibition of CARM1 by this compound can potentially affect these pathways and their downstream effects.
Result of Action
The inhibition of CARM1 by this compound can lead to a variety of molecular and cellular effects. For instance, it can disrupt the methylation of protein arginine residues, leading to changes in gene expression . This can potentially affect various cellular processes, including cell cycle progression, metabolism, and immune response . In the context of cancer, inhibiting CARM1 could potentially slow down tumorigenesis, metastasis, and therapeutic resistance .
Biochemical Analysis
Biochemical Properties
Carm1-IN-1 targets CARM1, which is pivotal for catalyzing arginine methylation of histone and non-histone proteins . This methylation influences a spectrum of biological processes, including the cell cycle, metabolism, autophagy, redox homeostasis, and inflammation .
Cellular Effects
This compound, by inhibiting CARM1, can influence various cellular processes. CARM1-mediated methylation influences a spectrum of biological processes, including the cell cycle, metabolism, autophagy, redox homeostasis, and inflammation . Inhibition of CARM1 activity slows the growth of certain cancer cells .
Molecular Mechanism
This compound inhibits CARM1, which catalyzes the methylation of protein arginine residues . This methylation generates a docking site for effector proteins, affecting the stability, localization, activity, and interaction of substrate proteins .
Metabolic Pathways
This compound targets CARM1, which influences a spectrum of biological processes, including metabolism . Therefore, this compound could potentially affect metabolic pathways by inhibiting CARM1.
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given that it targets CARM1, it’s likely that it localizes to areas where CARM1 is present. CARM1 is known to be present in both the nucleus and the cytoplasm .
Preparation Methods
The synthetic route typically includes the use of peptide substrates derived from poly(A)-binding protein 1 (PABP1) and involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection of substrate methylation . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
CARM1-IN-1 undergoes various chemical reactions, primarily focusing on its interaction with CARM1. The compound catalyzes the methylation of arginine residues in substrate proteins and peptides, generating monomethyl arginine (MMA) and asymmetric dimethylarginine (aDMA) . Common reagents used in these reactions include S-adenosyl-L-methionine (AdoMet) as the methyl donor. The major products formed from these reactions are methylated arginine residues, which play a significant role in regulating gene expression and other cellular processes .
Scientific Research Applications
In cancer research, this compound has shown promise as a therapeutic target due to its role in tumorigenesis, metastasis, and therapeutic resistance . The compound has also been used to study the regulation of gene expression, signal transduction, RNA processing, and DNA repair . Additionally, this compound has been investigated for its potential in developing new pharmaceutical interventions for cancer therapy .
Comparison with Similar Compounds
CARM1-IN-1 is unique in its selectivity and potency as a CARM1 inhibitor. Similar compounds include other protein arginine methyltransferase inhibitors, such as PRMT1 and PRMT5 inhibitors . this compound stands out due to its higher selectivity for CARM1 and its ability to inhibit CARM1 activity both in vitro and in vivo . This makes this compound a valuable tool for studying the biological role of CARM1 and developing targeted therapies for cancer .
Properties
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Br2NO3/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19/h1-13,30-31H,14-16H2/b20-10+,21-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMFTTWVELIVCC-CLVAPQHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C1=C/C3=CC(=C(C=C3)O)Br)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Br2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How do N(η)-substituted arginyl peptides interact with PRMTs, and what are the downstream effects?
A1: Research suggests that N(η)-substituted arginyl peptides, particularly those with fluorine substitutions on the ethyl group, act as potent inhibitors of PRMT1 and PRMT6 []. These peptides demonstrate higher potency against PRMT1 compared to product inhibitor peptides, suggesting a mechanism beyond simple product inhibition []. While the exact mechanism remains unclear, modeling indicates that the PRMT1 active site can accommodate the modified arginine []. This binding likely interferes with the enzyme's ability to methylate arginine residues within substrate proteins, ultimately disrupting downstream signaling pathways regulated by these methylated proteins.
Q2: Can you elaborate on the significance of fluorine substitution in N(η)-substituted arginyl peptides regarding their inhibitory activity against PRMT1?
A2: Studies show a correlation between the number of fluorine atoms on the ethyl group of N(η)-substituted arginyl peptides and their potency against PRMT1. Increasing fluorine substitution leads to enhanced inhibitory activity, possibly due to changes in the guanidino dipole moment []. This suggests that fluorine substitution might increase the binding affinity of these peptides to the PRMT1 active site, leading to stronger inhibition.
Q3: Considering the potential of PRMT inhibitors in various therapeutic areas, are there any insights from the research regarding their impact on specific tissues or biological processes?
A4: While the provided research does not directly investigate the impact of PRMT inhibitors on specific tissues, one study highlights the effects of electromagnetic pulse (EMP) irradiation on gene expression in mouse small intestines []. Interestingly, EMP exposure leads to the downregulation of the Carm1 gene in this context []. This finding, though indirectly, suggests that modulating CARM1 activity could have implications for intestinal health and function. Further research is needed to explore the tissue-specific effects of CARM1 inhibitors and their therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
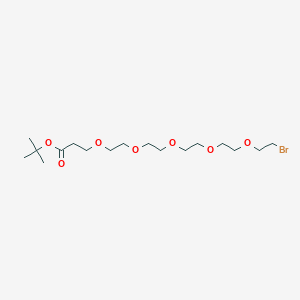
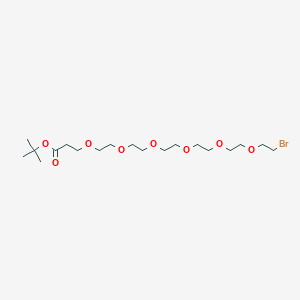
![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)
![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)
![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)

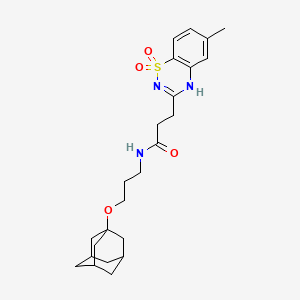
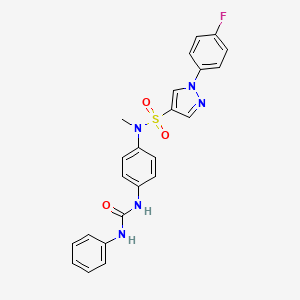
![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)
![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)
![methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B606424.png)

